molecular formula C11H17N3O B7485603 N-cyclohexyl-2-imidazol-1-ylacetamide

N-cyclohexyl-2-imidazol-1-ylacetamide

Cat. No.: B7485603
M. Wt: 207.27 g/mol
InChI Key: DQDFLUHIICGXBC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-imidazol-1-ylacetamide is a heterocyclic acetamide derivative characterized by an imidazole ring linked via a methylene group to an acetamide scaffold, with a cyclohexyl substituent on the amide nitrogen. This compound exhibits distinct spectral properties:

  • IR Spectroscopy: Key absorption bands include 3297 cm⁻¹ (N-H stretch), 2854 cm⁻¹ (C-H stretch), 1654 cm⁻¹ (C=O stretch), and 1550 cm⁻¹ (C=N stretch) .
  • ¹H NMR: Peaks at δ 7.537 ppm (N=CH), 7.179–7.269 ppm (NH), 6.964–7.179 ppm (imidazole protons), and 1.164–1.854 ppm (cyclohexyl protons) confirm its structure .
  • Mass Spectrometry: A molecular ion peak at m/z 208 ([M+1]⁺) aligns with its molecular formula .

Properties

IUPAC Name

N-cyclohexyl-2-imidazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-11(8-14-7-6-12-9-14)13-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDFLUHIICGXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Heterocycle Amide Substituent Additional Functional Groups Reference
N-Cyclohexyl-2-imidazol-1-ylacetamide Imidazole Cyclohexyl None
2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)acetate Benzimidazole Cyclohexyl Ester group
10VP91* Benzimidazole Bicyclic terpene derivative Complex bicyclic framework
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole Phenyl Naphthyloxy-methyl triazole
N-[(1-Isopropyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Benzimidazole + Tetrazole Isopropyl + Tetrazolylmethyl Hybrid heterocyclic system

Notes:

  • Imidazole vs. Benzimidazole/Triazole/Tetrazole : The imidazole ring in the target compound is smaller and less hydrophobic compared to benzimidazole () or triazole (). Tetrazole-containing analogs () introduce enhanced acidity due to the tetrazole’s NH proton .

Spectral and Physicochemical Comparisons

Table 3: Spectral Data Highlights

Compound Name IR C=O Stretch (cm⁻¹) ¹H NMR Key Peaks (δ, ppm) Reference
This compound 1654 7.537 (N=CH), 4.635 (N-CH₂)
2-(1-Cyclohexylbenzimidazol-2-yl)acetate 1671–1682* 5.38–5.48 (OCH₂, NCH₂CO)
Triazole derivatives (6b, 6c) 1676–1682 5.40–5.48 (NCH₂CO), 8.36–8.40 (triazole)

Notes:

  • The C=O stretch in the target compound (1654 cm⁻¹) is slightly lower than in triazole derivatives (1676–1682 cm⁻¹), suggesting electronic differences in the amide environment .
  • ¹H NMR signals for the methylene group (N-CH₂) vary: 4.635 ppm in the target compound vs. 5.38–5.48 ppm in triazole analogs, reflecting differing electronic environments .

Preparation Methods

Synthesis of Ethyl 1H-Imidazol-1-yl Acetate

Imidazole undergoes nucleophilic alkylation with ethyl chloroacetate in anhydrous acetone under reflux conditions. Key steps include:

  • Combining imidazole (0.05 mol) with ethyl chloroacetate (0.075 mol) in dry acetone.

  • Adding anhydrous potassium carbonate (0.05 mol) as a base to deprotonate imidazole, enhancing nucleophilicity.

  • Refluxing until complete consumption of starting materials (monitored via TLC).

  • Isolating the product by evaporating acetone, extracting with carbon tetrachloride, and drying over sodium sulfate.

This step yields ethyl 1H-imidazol-1-yl acetate as a semi-liquid product (82% yield). The ester serves as a critical intermediate for subsequent amidation.

Amidation with Cyclohexylamine

The ester intermediate reacts with cyclohexylamine under thermal conditions to form the target acetamide:

  • Heating ethyl 1H-imidazol-1-yl acetate (0.02 mol) with cyclohexylamine (0.03 mol) without solvent.

  • Extracting the crude product with chloroform and drying over sodium sulfate.

  • Purifying via recrystallization using chloroform/hexane.

The final compound, N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b), is obtained in moderate yield, though the exact value is unspecified.

Analytical Characterization

The structural integrity of this compound is confirmed through spectroscopic and chromatographic analyses:

Spectroscopic Data

  • IR (KBr, cm⁻¹): 3279 (N–H stretch), 2926 (C–H stretch), 1650 (C=O stretch), 1556 (C=N stretch).

  • ¹H-NMR (CDCl₃, 300 MHz):

    • δ 7.875–7.916 (t, 1H, –NH–),

    • δ 7.484 (s, 1H, –N=CH–),

    • δ 4.889–4.908 (d, 2H, –CH₂–),

    • δ 4.702 (s, 2H, –N–CH₂–).

  • Mass Spectrometry (MS-ES): m/z 266 (M⁺+1).

Purity Assessment

Thin-layer chromatography (TLC) on silica gel G plates with chloroform/hexane (3:1) confirms homogeneity, visualized via iodine vapor.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Solvent Choice: Anhydrous acetone facilitates high-yield alkylation by minimizing side reactions. Alternatives like acetonitrile or 1,4-dioxane, as seen in analogous syntheses, may require longer reaction times without yield improvement.

  • Neat Conditions: A solvent-free approach at 70°C, adapted from El-Saghier reactions, could theoretically enhance atom economy and reduce purification steps, though this remains untested for the target compound.

Base Selection

Potassium carbonate outperforms triethylamine in deprotonating imidazole, as evidenced by faster reaction kinetics and higher ester yields.

Comparative Analysis of Synthetic Approaches

ParameterTwo-Step Alkylation-AmidationOne-Pot Neat SynthesisBromoacetophenone Alkylation
Reagents Ethyl chloroacetate, cyclohexylamineEthyl cyanoacetate, ethyl glycinate2-Bromoacetophenone, imidazole
Reaction Time 6–8 h (total)2 h23.5 h
Yield Moderate (82% for ester)High (90%)78%
Purification RecrystallizationColumn chromatographyFiltration, evaporation
Applicability Target compoundAnalogous derivativesAryl-substituted analogs

Discussion of Alternative Methodologies

NHC-Derived Syntheses

Methyl bromoacetate-mediated alkylation of N-methylimidazole highlights the role of electrophilic reagents in functionalizing imidazole. Adapting this method to cyclohexylamine and chloroacetamide might bypass the ester intermediate, enabling a one-step synthesis.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-cyclohexyl-2-imidazol-1-ylacetamide?

The synthesis of this compound typically involves multi-step pathways, including imidazole ring formation and subsequent functionalization. Key steps include:

  • Imidazole ring synthesis : Cyclization of glyoxal with ammonia and formaldehyde under acidic conditions (e.g., acetic acid) to form the imidazole core .
  • Acetamide linkage : Reaction of the imidazole intermediate with chloroacetyl chloride or bromoacetamide derivatives in the presence of bases (e.g., NaOH) to introduce the acetamide group .
  • Cyclohexyl substitution : Coupling the intermediate with cyclohexylamine via nucleophilic substitution, requiring controlled pH (7–9) and solvents like DMF or THF .
  • Optimization parameters : Temperature (60–80°C), reaction time (12–24 hours), and catalyst selection (e.g., triethylamine for amide bond formation) are critical for yields >70% . Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

Structural validation requires a combination of techniques:

  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.5–4.0 ppm (CH₂ adjacent to imidazole), and δ 7.0–7.5 ppm (imidazole protons) .
  • ¹³C NMR : Signals at ~170 ppm (amide carbonyl), 120–140 ppm (imidazole carbons), and 25–35 ppm (cyclohexyl carbons) .
    • IR spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O amide), ~3100 cm⁻¹ (N-H), and ~1550 cm⁻¹ (imidazole C=N) .
    • Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 235 (C₁₂H₁₉N₃O) with fragmentation patterns matching imidazole and acetamide moieties .

Advanced Research Questions

Q. How to design experiments to investigate the bioactivity of this compound against enzyme targets?

  • Target selection : Prioritize enzymes with known imidazole-acetamide interactions (e.g., cytochrome P450, kinases) using molecular docking simulations (AutoDock Vina) .
  • In vitro assays :
  • Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .
  • Binding kinetics : Use surface plasmon resonance (SPR) to determine association/dissociation rates .
    • Cellular models : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .
    • Data validation : Compare results with structurally similar compounds (e.g., N-benzyl derivatives) to identify SAR trends .

Q. How to resolve contradictions in reported biological activities of imidazole-acetamide derivatives?

Discrepancies often arise from variations in assay conditions or structural modifications. Strategies include:

  • Standardized protocols : Replicate assays under uniform conditions (pH 7.4 buffer, 37°C) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites influencing activity .
  • Crystallography : Solve co-crystal structures of the compound with target proteins to clarify binding modes (e.g., PDB ID 483 for related analogs) .
  • Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent polarity, cell line heterogeneity) .

Q. What strategies optimize reaction yields in the presence of competing side reactions during synthesis?

  • Side reaction mitigation :
Side Reaction Cause Solution
Imidazole ring oxidationOxidative conditionsUse inert atmosphere (N₂/Ar) and antioxidants (BHT) .
Acetamide hydrolysisAcidic/basic conditionsControl pH (6–8) and avoid aqueous media during coupling .
  • Catalyst screening : Test palladium catalysts (e.g., Pd/C) for selective substitutions .
  • Process monitoring : Employ TLC or HPLC to detect intermediates and adjust stoichiometry in real-time .

Methodological Considerations

  • Data reliability : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) .
  • Biological replicates : Use n ≥ 3 for in vitro assays and apply ANOVA for statistical significance .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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